molecular formula C8H6Cl5OP B14505480 (1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride CAS No. 65071-27-4

(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride

Katalognummer: B14505480
CAS-Nummer: 65071-27-4
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: HYDMCUWVCYZSKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C8H6Cl5OP It is a derivative of phosphonic dichloride and is characterized by the presence of a trichloro-phenylethyl group attached to the phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride typically involves the reaction of trichloroethanol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential use in multiple fields of research make it a compound of significant interest .

Eigenschaften

CAS-Nummer

65071-27-4

Molekularformel

C8H6Cl5OP

Molekulargewicht

326.4 g/mol

IUPAC-Name

(1,2,2-trichloro-2-dichlorophosphorylethyl)benzene

InChI

InChI=1S/C8H6Cl5OP/c9-7(6-4-2-1-3-5-6)8(10,11)15(12,13)14/h1-5,7H

InChI-Schlüssel

HYDMCUWVCYZSKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(P(=O)(Cl)Cl)(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.